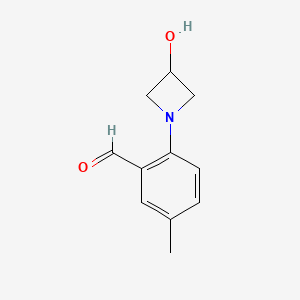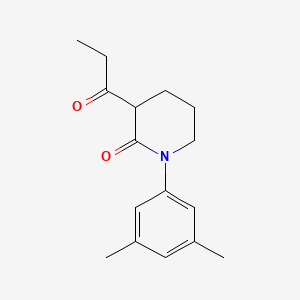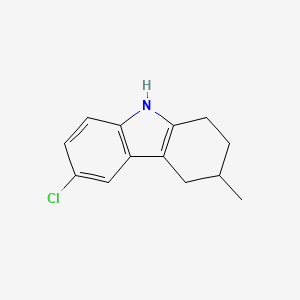
1,2-Dichloro-4-(3-chloropropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-(3-chloropropyl)benzene: is an organic compound with the molecular formula C9H9Cl3 . It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms at the 1 and 2 positions and a 3-chloropropyl group at the 4 position. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-(3-chloropropyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves the chlorination of benzene derivatives under controlled conditions. The reaction conditions, such as temperature and the presence of catalysts, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloro-4-(3-chloropropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products can include carboxylic acids or ketones.
Reduction Reactions: Products include less chlorinated benzene derivatives.
Scientific Research Applications
1,2-Dichloro-4-(3-chloropropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to explore its potential use in pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-(3-chloropropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate undergoes further reactions, leading to the formation of various products .
Comparison with Similar Compounds
1,2-Dichlorobenzene: Similar in structure but lacks the 3-chloropropyl group.
1,4-Dichlorobenzene: Chlorine atoms are positioned differently on the benzene ring.
1,2,4-Trichlorobenzene: Contains an additional chlorine atom compared to 1,2-Dichloro-4-(3-chloropropyl)benzene.
Uniqueness: this compound is unique due to the presence of the 3-chloropropyl group, which imparts distinct chemical properties and reactivity compared to other chlorinated benzene derivatives .
Properties
Molecular Formula |
C9H9Cl3 |
|---|---|
Molecular Weight |
223.5 g/mol |
IUPAC Name |
1,2-dichloro-4-(3-chloropropyl)benzene |
InChI |
InChI=1S/C9H9Cl3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 |
InChI Key |
QHZVCUUBIAASQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCCl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B13191323.png)
methanol](/img/structure/B13191326.png)
![[3-(Bromomethyl)pentan-3-yl]cyclobutane](/img/structure/B13191330.png)


![N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide](/img/structure/B13191340.png)





![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol](/img/structure/B13191395.png)
